Cas no 2137611-45-9 (5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one)
5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one
- 5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one
- 1(2H)-Isoquinolinone, 5-methoxy-3-(trifluoromethyl)-
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- Inchi: 1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(8)5-9(11(12,13)14)15-10(6)16/h2-5H,1H3,(H,15,16)
- InChI Key: LAFOSLHZKRXLMK-UHFFFAOYSA-N
- SMILES: FC(C1=CC2C(=CC=CC=2C(N1)=O)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 351
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3
5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-397617-0.05g |
5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
2137611-45-9 | 0.05g |
$707.0 | 2023-03-02 | ||
| Enamine | EN300-397617-0.1g |
5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
2137611-45-9 | 0.1g |
$741.0 | 2023-03-02 | ||
| Enamine | EN300-397617-0.25g |
5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
2137611-45-9 | 0.25g |
$774.0 | 2023-03-02 | ||
| Enamine | EN300-397617-0.5g |
5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
2137611-45-9 | 0.5g |
$809.0 | 2023-03-02 | ||
| Enamine | EN300-397617-1.0g |
5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
2137611-45-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-397617-2.5g |
5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
2137611-45-9 | 2.5g |
$1650.0 | 2023-03-02 | ||
| Enamine | EN300-397617-5.0g |
5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
2137611-45-9 | 5.0g |
$2443.0 | 2023-03-02 | ||
| Enamine | EN300-397617-10.0g |
5-methoxy-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
2137611-45-9 | 10.0g |
$3622.0 | 2023-03-02 |
5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one
5-Methoxy-3-(Trifluoromethyl)-2H-Isoquinolin-1-One: A Comprehensive Overview
The compound 5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one, with CAS No. 2137611-45-9, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and medicinal chemistry. This compound belongs to the class of isoquinolones, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this molecule is characterized by a methoxy group at position 5 and a trifluoromethyl group at position 3, which contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of isoquinolones as scaffolds for developing novel therapeutic agents. The presence of the trifluoromethyl group in 5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one introduces significant electronic effects, enhancing its stability and reactivity. This makes it an attractive candidate for exploring its role in various biological pathways, including antimicrobial, anti-inflammatory, and anticancer activities.
In terms of synthesis, researchers have employed a variety of methodologies to construct this compound. One notable approach involves the use of palladium-catalyzed coupling reactions, which have proven to be efficient and selective for constructing the isoquinolinone core. The integration of the trifluoromethyl group has been achieved through electrophilic substitution strategies, leveraging the directing effects of existing substituents on the aromatic ring.
The physical properties of 5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one are also of considerable interest. Its melting point, solubility, and spectral data (UV-Vis, IR, NMR) have been extensively characterized, providing valuable insights into its structural integrity and potential for formulation development. These properties are critical for determining its suitability in various drug delivery systems and pharmacokinetic studies.
Beyond its chemical attributes, this compound has demonstrated promising biological activity in preclinical models. For instance, studies have shown that it exhibits potent inhibitory effects against certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases.
The development of analogs based on 5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one has further expanded its utility in drug discovery. By modifying substituents at different positions on the isoquinolinone ring, researchers have been able to fine-tune its pharmacodynamic and pharmacokinetic profiles. These efforts have led to the identification of several lead compounds with enhanced efficacy and reduced toxicity.
In conclusion, 5-methoxy-3-(trifluoromethyl)-2H-isoquinolin-1-one represents a compelling example of how structural modifications can yield molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is poised to play a significant role in advancing therapeutic interventions across multiple disease areas.
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